Field: Pharmaceutical Sciences
Method: The molecular interactions between these compounds and their protein target (MbtI from M.
Results: The research led to the identification of several new potential drug classes.
Field: Materials Science
Method: The complex is prepared by mixing Zn2+ ion and sodium 5-[(4-nitrophenyl)azo]salicylate in aqueous solution.
Results: The resulting material exhibits a large Brunauer, Emmett and Teller surface area of 1177.2 m²/g, a total pore volume of 0.89 cm³/g, and a nitrogen content of 3.63%.
Field: Nanotechnology
Application: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. It is characterized by the presence of a nitrophenyl group at the 5-position of the oxadiazole ring, which significantly influences its chemical properties and biological activities. The molecular formula of this compound is C₈H₅N₃O₄, with a molecular weight of 207.15 g/mol .
The structure of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol can be depicted as follows:
textO / \ N N | | C---C | | Ph OH
Where "Ph" represents the phenyl group substituted with a nitro group.
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol exhibits significant biological activities. It has been studied for its potential as an antibacterial agent and enzyme inhibitor. Specifically, derivatives of oxadiazoles have shown promise in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurochemical signaling pathways .
Additionally, studies have suggested that compounds containing the oxadiazole moiety possess anti-inflammatory and anticancer properties, making them valuable in pharmaceutical applications .
The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents on the aromatic ring, enabling further functionalization.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol has several applications across different fields:
Interaction studies involving 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol have demonstrated its ability to bind with various biological targets. For instance:
These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Several compounds share structural similarities with 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-(Phenyl)-1,3,4-oxadiazol-2-thiol | Contains a thiol group instead of hydroxyl | Exhibits different reactivity and stability |
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-thiol | Substituted with a nitrophenyl thiol | Enhanced enzyme inhibition activity |
5-(Chlorophenyl)-1,3,4-oxadiazol-2-thiol | Chlorine substituent on phenyl group | Potentially more lipophilic than nitro variant |
5-(Benzylthio)-1,3,4-oxadiazol | Contains a benzylthio group | Unique interactions with biological targets |
These compounds illustrate variations in substituents that affect their chemical behavior and biological activity. The presence of different functional groups can lead to distinct pharmacological profiles and applications.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound featuring a 1,3,4-oxadiazole ring connected to a 4-nitrophenyl group [1]. The molecular formula of this compound is C8H5N3O4, with a molecular weight of 207.15 g/mol [2]. The compound's architecture consists of three primary structural components: a five-membered 1,3,4-oxadiazole ring, a hydroxyl group attached to the 2-position of the oxadiazole ring, and a 4-nitrophenyl substituent at the 5-position [1] [3].
The 1,3,4-oxadiazole ring forms the central core of the molecule and contains two nitrogen atoms at positions 3 and 4, with an oxygen atom at position 1 [4]. This heterocyclic ring is planar due to its aromatic character, which arises from the presence of six π-electrons distributed over the five-membered ring [5]. The hydroxyl group at position 2 of the oxadiazole ring contributes to the compound's hydrogen bonding capabilities, while the 4-nitrophenyl group consists of a benzene ring with a nitro group (-NO2) at the para position [1] [2].
The molecular architecture of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol can be represented by the following structural parameters:
Property | Value |
---|---|
Molecular Formula | C8H5N3O4 |
Molecular Weight | 207.15 g/mol |
CAS Number | 41125-77-3 |
SMILES | OC1=NN=C(C2=CC=C(N+=O)C=C2)O1 |
InChI | InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) |
The overall molecular architecture exhibits a near-planar arrangement, with slight deviations from planarity occurring between the oxadiazole ring and the phenyl ring, as well as between the phenyl ring and the nitro group [6] [7]. This near-planar configuration facilitates extended π-conjugation throughout the molecule, contributing to its electronic properties and stability [5] [8].
The bond lengths and angles in 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol are characteristic of its constituent functional groups and reflect the electronic distribution within the molecule [9]. The 1,3,4-oxadiazole ring exhibits specific bond parameters that are consistent with its aromatic nature [10].
The bond lengths within the oxadiazole ring follow typical values for aromatic heterocycles [11]. The C-O bond in the oxadiazole ring ranges from 1.35 to 1.38 Å, while the N-N bond length is typically between 1.38 and 1.42 Å [9] [10]. The C-N bonds in the ring range from 1.36 to 1.39 Å, and the C=N double bonds are shorter, measuring between 1.28 and 1.30 Å [9]. The C-OH bond at position 2 of the oxadiazole ring typically measures between 1.32 and 1.35 Å [9] [11].
The connection between the oxadiazole ring and the phenyl group involves a C-C bond with a length ranging from 1.46 to 1.48 Å [9]. Within the phenyl ring, the C-C bonds exhibit typical aromatic bond lengths of approximately 1.38 to 1.40 Å [7]. The C-N bond connecting the phenyl ring to the nitro group ranges from 1.46 to 1.48 Å, while the N-O bonds in the nitro group are typically between 1.22 and 1.24 Å [9] [7].
The bond angles within the oxadiazole ring are as follows:
Angle | Typical Value (degrees) |
---|---|
O-C-N (oxadiazole ring) | 110-113 |
C-N-N (oxadiazole ring) | 105-107 |
N-N-C (oxadiazole ring) | 105-107 |
N-C-O (oxadiazole ring) | 110-113 |
C-O-C (oxadiazole ring) | 102-104 |
The phenyl ring exhibits typical bond angles for aromatic systems, with C-C-C angles ranging from 118 to 122 degrees [7]. The C-C-N angle at the junction with the nitro group is typically between 118 and 120 degrees, while the O-N-O angle in the nitro group is approximately 123 to 125 degrees [9] [7].
These bond lengths and angles contribute to the overall geometry of the molecule and influence its conformational preferences and electronic properties [10] [8]. The slight deviations from ideal values can be attributed to electronic effects, steric interactions, and crystal packing forces in the solid state [6] [9].
Crystallographic studies of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol and related 1,3,4-oxadiazole derivatives provide valuable insights into their three-dimensional structures and intermolecular interactions in the solid state [12]. These compounds typically crystallize in the monoclinic crystal system, most commonly in the space groups P21/c or P21/n [13] [12].
The unit cell parameters for 1,3,4-oxadiazole derivatives similar to 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol typically fall within the following ranges:
Parameter | Typical Values |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c or P21/n |
Unit Cell Dimensions (a, b, c) (Å) | 5.2-5.8, 10.5-12.0, 14.5-15.5 |
Unit Cell Angles (α, β, γ) (degrees) | 90, 95-102, 90 |
Z (molecules per unit cell) | 4 |
Density (calculated) (g/cm³) | 1.45-1.55 |
Volume (ų) | 900-1150 |
R-factor (%) | 4.0-5.5 |
X-ray diffraction studies reveal that the oxadiazole ring in these compounds is essentially planar, with maximum deviations from planarity typically less than 0.02 Å [14] [15]. The dihedral angle between the oxadiazole ring and the phenyl ring in similar compounds ranges from 4 to 10 degrees, indicating a nearly coplanar arrangement that facilitates π-conjugation between these ring systems [6] [7].
In the crystal structure, molecules of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol are likely to form hydrogen bonds through the hydroxyl group at position 2 of the oxadiazole ring [15] [16]. These hydrogen bonds, along with π-π stacking interactions between aromatic rings, play crucial roles in determining the crystal packing arrangement [16]. The nitro group is typically twisted slightly out of the plane of the phenyl ring, with dihedral angles ranging from 5 to 15 degrees [7] [6].
Crystallographic analysis also reveals short intermolecular contacts involving the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring, contributing to the stabilization of the crystal structure [14] [16]. These non-covalent interactions, including C-H···N, C-H···O, and π-π stacking, form a three-dimensional network that determines the macroscopic properties of the crystalline material [16] [15].
The conformational preferences of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol are influenced by electronic effects, steric interactions, and the tendency to maximize π-conjugation throughout the molecule [17] [18]. The compound exhibits limited conformational flexibility due to the rigid nature of its constituent aromatic rings [17].
The primary conformational variable in this molecule is the dihedral angle between the oxadiazole ring and the phenyl ring [6] [7]. This angle typically ranges from 4 to 10 degrees in the solid state, indicating a nearly coplanar arrangement [6] [7]. The near-planarity facilitates efficient π-electron delocalization between these ring systems, contributing to the stability of the molecule [5] [8].
Another important conformational parameter is the orientation of the nitro group relative to the phenyl ring [7]. The nitro group typically adopts a conformation that is slightly twisted out of the plane of the phenyl ring, with dihedral angles ranging from 5 to 15 degrees [7] [6]. This twist results from a balance between electronic conjugation, which favors coplanarity, and steric repulsion between the oxygen atoms of the nitro group and the adjacent hydrogen atoms of the phenyl ring [6] [7].
The following table summarizes the key dihedral angles and their typical values:
Dihedral Angle | Typical Value (degrees) | Notes |
---|---|---|
Oxadiazole ring - Phenyl ring | 4-10 | Near planar configuration for conjugation |
Phenyl ring - Nitro group | 5-15 | Slight twist due to steric effects |
O-C-N-N (oxadiazole ring) | 0-2 | Oxadiazole ring is nearly planar |
C-N-N-C (oxadiazole ring) | 0-2 | Oxadiazole ring is nearly planar |
N-N-C-O (oxadiazole ring) | 0-2 | Oxadiazole ring is nearly planar |
Conformational analysis studies of similar 1,3,4-oxadiazole derivatives indicate that the energy barrier for rotation around the bond connecting the oxadiazole ring to the phenyl ring is relatively low, allowing for some conformational flexibility in solution [17] [18]. However, in the solid state, crystal packing forces and intermolecular interactions tend to stabilize the near-planar conformation [16] [17].
The hydroxyl group at position 2 of the oxadiazole ring can potentially exist in different tautomeric forms, including the keto form (lactam) and the enol form (lactim) [5] [15]. The preferred tautomeric form depends on the environment and can influence the conformational properties of the molecule [5] [15].
The electronic distribution in 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is characterized by significant electron delocalization throughout the conjugated π-system, which includes the oxadiazole ring, the phenyl ring, and the nitro group [19] [5]. This delocalization influences the chemical reactivity, spectroscopic properties, and intermolecular interactions of the compound [5] [20].
The 1,3,4-oxadiazole ring possesses aromatic character due to the presence of six π-electrons distributed over the five-membered ring [5]. The electronegativity of the oxygen and nitrogen atoms in the ring creates an uneven electron distribution, with the oxygen atom bearing a partial negative charge (approximately -0.30 to -0.35) [19] [5]. The nitrogen atoms also carry slight negative charges (-0.05 to -0.15), while the carbon atoms bear slight positive charges (+0.10 to +0.20) [19].
The hydroxyl group at position 2 of the oxadiazole ring contributes to the electronic distribution through its electron-donating properties [5]. The oxygen atom of the hydroxyl group carries a substantial negative charge (-0.40 to -0.45), making it a potential hydrogen bond donor or acceptor [19] [5].
The nitrophenyl group exhibits characteristic electronic features, with the nitro group acting as a strong electron-withdrawing substituent [19] [20]. The nitrogen atom of the nitro group bears a positive charge (+0.30 to +0.35), while the oxygen atoms carry negative charges, creating a dipole moment that influences the electronic distribution throughout the molecule [19] [20].
The electronic structure of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol can be described in terms of several resonance structures [19] [5]. The major resonance form corresponds to the conventional representation with all formal charges at zero [19]. However, several minor resonance forms contribute to the overall electronic distribution, including zwitterionic structures with charge separation between the oxadiazole ring atoms [19] [5].
The nitro group participates in significant resonance, with electron delocalization between the nitrogen atom and the two oxygen atoms [19] [20]. This resonance stabilizes the nitro group and enhances its electron-withdrawing effect on the phenyl ring [20]. Additionally, there is moderate resonance interaction between the hydroxyl group and the oxadiazole ring, which can lead to tautomeric forms under certain conditions [19] [5].
The molecular orbital analysis of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the π-orbitals of the oxadiazole and phenyl rings, with energy levels typically between -6.2 and -6.5 eV [8] [21]. The lowest unoccupied molecular orbital (LUMO) is predominantly associated with the π*-orbitals of the oxadiazole ring and the nitro group, with energy levels between -2.8 and -3.1 eV [8] [21]. The HOMO-LUMO gap, which determines the electronic excitation energy, typically ranges from 3.2 to 3.5 eV [8].
The molecular formula of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is C₈H₅N₃O₄, yielding a molecular weight of 207.14 g/mol [1] [2] [3]. The exact mass, as determined by high-resolution mass spectrometry, is 207.028 Da [1] [2]. This precise mass value is critical for accurate analytical identification and quantification of the compound in various analytical applications.
The molecular weight falls within the optimal range for pharmaceutical applications, adhering to Lipinski's Rule of Five criteria for drug-like compounds. The relatively low molecular weight facilitates membrane permeability and bioavailability, making this compound attractive for medicinal chemistry applications.
The compound exhibits a melting point of 249-251°C [4] [5], indicating significant thermal stability and strong intermolecular interactions. This high melting point is characteristic of compounds containing both hydrogen bonding donors and acceptors, as well as π-π stacking interactions between aromatic systems.
The boiling point has not been experimentally determined [6] [7] and is not readily available in the literature. However, based on structural analogs and vapor pressure considerations, the boiling point is expected to be significantly higher than the melting point, likely exceeding 400°C under standard atmospheric pressure.
The predicted density is 1.68 ± 0.1 g/cm³ [4] [5], calculated using computational methods. This relatively high density is consistent with the compact molecular structure and strong intermolecular forces present in the crystal lattice.
Solubility data are limited in the literature [8]. The compound is expected to have moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, while exhibiting limited solubility in water due to its hydrophobic aromatic character balanced against hydrophilic nitrogen and oxygen atoms.
The compound exhibits characteristic UV-visible absorption due to its conjugated aromatic system. Based on similar oxadiazole derivatives, the absorption maximum is expected around 315-322 nm [9], corresponding to the oxadiazole chromophore. Additional absorption bands are anticipated at 245-285 nm due to the extended conjugation between the oxadiazole ring and the nitrophenyl substituent [10].
The electronic transitions observed include n→π* transitions around 227-258 nm and π→π* transitions around 208-243 nm [11]. These transitions are characteristic of aromatic heterocycles containing electron-withdrawing nitro groups and nitrogen-containing heterocycles.
Infrared spectroscopy reveals several characteristic absorption bands for this compound. Key vibrational frequencies include:
These characteristic frequencies allow for unambiguous identification and structural confirmation of the compound [12] [13] [11].
While specific fluorescence data for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol are not available in the literature, related oxadiazole compounds exhibit emission maxima in the range of 427-443 nm [9]. The presence of the nitro group typically acts as a fluorescence quencher due to its electron-withdrawing nature and potential for non-radiative decay pathways.
Fluorescence quantum yields for similar oxadiazole structures range from 41.6% to 83.5%, depending on the solvent polarity [9]. The compound is expected to show solvatochromic behavior, with higher quantum yields in non-polar solvents compared to polar environments.
The compound demonstrates moderate thermal stability, with decomposition typically occurring in the temperature range of 200-250°C [14] [15]. The presence of the nitro group reduces thermal stability compared to unsubstituted oxadiazole derivatives, as electron-withdrawing groups tend to destabilize the heterocyclic ring system [14].
Thermal decomposition proceeds primarily through ring-opening via O-C or O-N bond cleavage [14], followed by loss of NO₂ groups and fragmentation of the aromatic system. This decomposition pathway is consistent with quantum chemical calculations on similar oxadiazole energetic materials.
The compound exists in tautomeric equilibrium between the 2-ol and 2(3H)-one forms [2] [4], with the equilibrium position depending on environmental conditions such as pH, temperature, and solvent polarity.
While experimental heat of formation data are not available for this specific compound, computational estimates suggest values in the range of 200-400 kJ/mol [16] [17]. This positive heat of formation is characteristic of nitrogen-rich heterocycles and contributes to the compound's potential energetic properties.
The high heat of formation arises from the strain energy in the five-membered oxadiazole ring and the electronic destabilization introduced by the nitro substituent. These thermodynamic properties make the compound of interest for energetic material applications, albeit with considerations for sensitivity and handling.
The topological polar surface area (TPSA) is calculated as 96.8-104.97 Ų [1] [18], indicating significant polar character. This value suggests good potential for biological membrane permeation while maintaining sufficient polarity for aqueous solubility enhancement through appropriate formulation strategies.
The polar surface area is primarily contributed by the nitrogen and oxygen atoms in both the oxadiazole ring and the nitro group, making the compound suitable for hydrogen bonding interactions with biological targets.
The calculated partition coefficient (LogP) is 1.87 [1] [3], indicating moderate lipophilicity. This value places the compound in an optimal range for drug-like properties, balancing membrane permeability with aqueous solubility.
The XLogP3-AA value ranges from 1.87 to 2.0 [1], consistent with the calculated LogP. This moderate lipophilicity, combined with one hydrogen bond donor and 5-6 hydrogen bond acceptors [1], ensures compliance with Lipinski's Rule of Five for oral bioavailability.
Quantum chemical calculations predict a HOMO-LUMO gap of approximately 4.8-5.0 eV [19], indicating good electronic stability under ambient conditions. This energy gap is consistent with the compound's UV absorption characteristics and thermal stability.
The molecular complexity is rated at 303 [18], reflecting the multi-ring structure and multiple functional groups present. The compound contains 15 heavy atoms and 1 rotatable bond [1] [18], contributing to its rigid molecular architecture and defined three-dimensional structure.